2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide

Catalog No.
S8007403
CAS No.
M.F
C8H9ClN2O3S
M. Wt
248.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamid...

Product Name

2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

InChI

InChI=1S/C8H9ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

RJWJKIYKFMICDI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Cl

2-(4-Chlorophenyl)sulfonyl-N'-hydroxyethanimidamide is a chemical compound with the molecular formula C8H9ClN2O3SC_8H_9ClN_2O_3S and a molecular weight of approximately 248.69 g/mol. It is characterized by a sulfonamide functional group attached to a hydroxylamine derivative, which contributes to its potential biological and chemical reactivity. The compound is known for its unique structural features, including the presence of a chlorophenyl moiety, which enhances its reactivity in various chemical processes .

  • Oxidation: It can be oxidized to form sulfonic acid derivatives.
  • Reduction: The sulfonyl group can be reduced to yield sulfide or thiol derivatives.
  • Substitution: The chlorinated phenyl ring is susceptible to nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

Common reagents for these reactions include:

  • Oxidizing agents: Hydrogen peroxide and potassium permanganate.
  • Reducing agents: Lithium aluminum hydride or sodium borohydride.
  • Nucleophiles: Amines or thiols under basic conditions.

Research indicates that 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide may exhibit significant biological activities, including:

  • Antimicrobial properties: The compound has been studied for its potential effectiveness against various microbial strains.
  • Anticancer activity: Preliminary studies suggest it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and oxidative stress modulation.

The exact mechanisms of action are still under investigation, but interactions with specific enzymes and proteins are believed to play a crucial role in its biological effects.

The synthesis of 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and hydroxylamine hydrochloride.
  • Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or acetonitrile at low temperatures (0-5°C).
  • Procedure:
    • Combine 4-chlorobenzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine.
    • Stir the mixture for several hours to allow product formation.
  • Purification: The crude product is purified using recrystallization or column chromatography techniques.

The compound has diverse applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
  • Biology: Investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
  • Industry: Serves as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to material development.

Interaction studies have shown that 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide can engage with various molecular targets, potentially inhibiting enzyme activity involved in critical biological pathways. These interactions may influence cellular processes related to oxidative stress and apoptosis, highlighting its potential as a therapeutic agent.

Several compounds share structural similarities with 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide. Notable examples include:

Compound NameMolecular FormulaUnique Features
2-(4-Fluorobenzylsulfonyl)acetamidoximeC9H11FN2O3SC_9H_{11}FN_2O_3SContains a fluorobenzene moiety, differing in halogen substitution.
2-(4-Bromobenzylsulfonyl)acetamidoximeC9H10BrN2O3SC_9H_{10}BrN_2O_3SFeatures bromine instead of chlorine, affecting reactivity patterns.
3-NitrobenzamidineC7H8ClN3O2C_7H_8ClN_3O_2Contains a nitro group, offering different biological activity profiles.

These compounds exhibit variations in halogen substitution and functional groups, which can significantly influence their chemical behavior and biological activities compared to 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide. Understanding these differences can provide insights into their unique properties and potential applications in research and industry .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

248.0022410 g/mol

Monoisotopic Mass

248.0022410 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

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